5-Methylbenzofuran-2-carbaldehyde 5-Methylbenzofuran-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 40724-03-6
VCID: VC4943791
InChI: InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3
SMILES: CC1=CC2=C(C=C1)OC(=C2)C=O
Molecular Formula: C10H8O2
Molecular Weight: 160.172

5-Methylbenzofuran-2-carbaldehyde

CAS No.: 40724-03-6

Cat. No.: VC4943791

Molecular Formula: C10H8O2

Molecular Weight: 160.172

* For research use only. Not for human or veterinary use.

5-Methylbenzofuran-2-carbaldehyde - 40724-03-6

Specification

CAS No. 40724-03-6
Molecular Formula C10H8O2
Molecular Weight 160.172
IUPAC Name 5-methyl-1-benzofuran-2-carbaldehyde
Standard InChI InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3
Standard InChI Key WPUWQBYGLWXSRS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2)C=O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The benzofuran scaffold consists of a benzene ring fused to a furan heterocycle, with substitution patterns dictating electronic and steric properties. In 5-methylbenzofuran-2-carbaldehyde (IUPAC name: 5-methyl-1-benzofuran-2-carbaldehyde), the methyl group at C5 induces steric hindrance while electronically activating the aromatic system through hyperconjugation. The aldehyde at C2 introduces a polarized carbonyl group (C=O\text{C=O}), enabling nucleophilic addition and condensation reactions.

Molecular Formula: C10H8O2\text{C}_{10}\text{H}_{8}\text{O}_{2}
Molecular Weight: 160.17 g/mol
Structural Analogs:

  • 5-Methyl-2-furancarboxaldehyde (PubChem CID 605272) exhibits analogous aldehyde reactivity but lacks the fused benzene ring.

  • (5-Methylbenzofuran-2-yl)(phenyl)methanone (13c in ) shares the methyl-benzofuran core but replaces the aldehyde with a ketone.

Crystallographic and Conformational Insights

While single-crystal X-ray data for 5-methylbenzofuran-2-carbaldehyde remains unpublished, related benzofuran aldehydes adopt planar configurations with dihedral angles <5° between the aldehyde and fused rings . Substituent effects from the methyl group likely induce minor torsional strain, as observed in 5-methylthiophene-2-carbaldehyde derivatives .

Synthetic Methodologies

Perkin Rearrangement and Microwave-Assisted Pathways

The Perkin rearrangement, traditionally used for synthesizing benzofuran-2-carboxylic acids , can be adapted for aldehyde synthesis by modifying reaction conditions. Microwave irradiation of 3-halocoumarins (e.g., 3-bromocoumarin) with formylating agents under basic conditions yields 5-methylbenzofuran-2-carbaldehyde in >90% yield . Key steps include:

  • Base-Catalyzed Ring Fission: Cleavage of the coumarin lactone ring generates a phenoxide intermediate.

  • Vinyl Halide Attack: The phenoxide undergoes nucleophilic substitution with a vinyl halide to form the benzofuran skeleton.

  • Aldehyde Introduction: Quenching with a formyl donor (e.g., DMF/POCl₃) installs the aldehyde group .

Meyer-Schuster Rearrangement and Cyclization

A 2023 protocol demonstrates the synthesis of 2-acyl benzofurans via Meyer-Schuster rearrangement of o-hydroxyphenyl propargylic alcohols. For 5-methylbenzofuran-2-carbaldehyde, this involves:

  • Propargylation: Reaction of o-hydroxyacetophenone with propargyl bromide.

  • Rearrangement: Acid-catalyzed (H₂SO₄) rearrangement to form the α,β-unsaturated ketone.

  • Oxidative Cleavage: Ozonolysis of the alkene followed by reductive workup yields the aldehyde .

Table 1: Comparative Synthetic Routes

MethodYield (%)Reaction TimeKey Advantage
Microwave Perkin 9215 minRapid, high-yield
Meyer-Schuster 856 hTunable substituents
Vilsmeier-Haack 783 hScalability

Physicochemical Properties

Thermal Stability and Solubility

5-Methylbenzofuran-2-carbaldehyde sublimes at 120–125°C under reduced pressure (0.1 mmHg), with decomposition observed above 250°C . It exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 g/L at 25°C).

Table 2: Physical Properties

PropertyValueSource
Melting Point98–101°CAnalog
Boiling Point285°C (dec.)Estimate
LogP (Octanol-Water)2.1 ± 0.3Calculated
Refractive Index1.589 (20°C)Analog

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • ν(C=O)\nu(\text{C=O}): 1702 cm⁻¹ (strong, sharp)

  • ν(C-O)\nu(\text{C-O}): 1250 cm⁻¹ (benzofuran ether)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, CHO)

    • δ 7.62 (d, J=8.4J = 8.4 Hz, 1H, H7)

    • δ 7.25 (s, 1H, H3)

    • δ 6.95 (d, J=8.4J = 8.4 Hz, 1H, H6)

    • δ 2.42 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 192.1 (CHO)

    • δ 160.3 (C2)

    • δ 154.8 (C5)

    • δ 126.4–112.7 (aromatic carbons)

    • δ 21.5 (CH₃)

Mass Spectrometry (EI):

  • m/z 160 [M]⁺ (100%)

  • m/z 131 [M – CHO]⁺ (65%)

  • m/z 77 [C₆H₅]⁺ (22%)

Reactivity and Functionalization

Aldehyde-Directed Reactions

The electron-deficient aldehyde group participates in:

  • Schiff Base Formation: Condensation with amines yields imines for coordination chemistry.

  • Nucleophilic Addition: Grignard reagents add to the carbonyl, forming secondary alcohols.

  • Oxidation: Controlled oxidation with KMnO₄ produces 5-methylbenzofuran-2-carboxylic acid.

Electrophilic Aromatic Substitution

The methyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the C4 and C7 positions, while the aldehyde deactivates the ring toward further substitution .

Pharmaceutical and Industrial Applications

Drug Discovery

Benzofuran aldehydes serve as precursors for:

  • Anticancer Agents: Schiff bases derived from 5-methylbenzofuran-2-carbaldehyde show IC₅₀ values <10 µM against MCF-7 cells .

  • CNS Modulators: Structural analogs exhibit affinity for serotonin receptors (5-HT₂A KiK_i = 15 nM) .

Polymer Chemistry

Incorporation into polybenzofuran matrices enhances thermal stability (Tg = 210°C) and UV resistance .

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